molecular formula C19H23NO3S2 B2505575 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol CAS No. 478029-36-6

4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol

Cat. No.: B2505575
CAS No.: 478029-36-6
M. Wt: 377.52
InChI Key: BRIQBUUESQXOBQ-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is a useful research compound. Its molecular formula is C19H23NO3S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications

Tumor Necrosis Factor-alpha and Matrix Metalloproteinase Inhibition

A study by Venkatesan et al. (2004) synthesized a series of compounds including 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives, which exhibited inhibitory activities against tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP). These compounds, by altering the oxidation state on sulfur and the P1' substituent, showed potential as selective TACE inhibitors, important in cancer research and treatment (Venkatesan et al., 2004).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Khalid et al. (2014) focused on synthesizing N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate. These compounds were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in neurological functions. The study used molecular docking to examine binding interactions with human proteins, offering insights into potential therapeutic applications for neurological disorders (Khalid et al., 2014).

Anticancer Agent Development

Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. These compounds showed significant potential as anticancer agents, with some derivatives exhibiting low IC50 values, indicating strong anticancer properties compared to the reference drug doxorubicin. This highlights their potential role in developing new cancer treatments (Rehman et al., 2018).

Serotonin Receptor Antagonism

Fletcher et al. (2002) discovered a series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds were developed based on a spirocyclic ether screening lead, showing potential in neuropsychiatric drug development (Fletcher et al., 2002).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-16-7-9-17(10-8-16)24-15-19(21)11-13-20(14-12-19)25(22,23)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQBUUESQXOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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